Spacer-9 cep Spacer-9 cep Phosphoramidite for incorporation of a 9-atom spacer (TEG, triethylene glycol) internally or at the 5' end of an oligonucleotide.

Brand Name: Vulcanchem
CAS No.: 146668-73-7
VCID: VC0119415
InChI: InChI=1S/C36H49N2O7P/c1-29(2)38(30(3)4)46(44-22-10-21-37)45-28-26-42-24-23-41-25-27-43-36(31-11-8-7-9-12-31,32-13-17-34(39-5)18-14-32)33-15-19-35(40-6)20-16-33/h7-9,11-20,29-30H,10,22-28H2,1-6H3
SMILES: CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Molecular Formula: C36H49N2O7P
Molecular Weight: 652.769

Spacer-9 cep

CAS No.: 146668-73-7

Cat. No.: VC0119415

Molecular Formula: C36H49N2O7P

Molecular Weight: 652.769

* For research use only. Not for human or veterinary use.

Spacer-9 cep - 146668-73-7

Specification

CAS No. 146668-73-7
Molecular Formula C36H49N2O7P
Molecular Weight 652.769
IUPAC Name 3-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Standard InChI InChI=1S/C36H49N2O7P/c1-29(2)38(30(3)4)46(44-22-10-21-37)45-28-26-42-24-23-41-25-27-43-36(31-11-8-7-9-12-31,32-13-17-34(39-5)18-14-32)33-15-19-35(40-6)20-16-33/h7-9,11-20,29-30H,10,22-28H2,1-6H3
Standard InChI Key PEJGGZVVBQPTRG-UHFFFAOYSA-N
SMILES CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Introduction

Chemical Properties and Structure

Chemical Identification

Spacer-9 CEP, with CAS number 146668-73-7, is a phosphoramidite compound used in oligonucleotide synthesis . This compound is officially named 2-(2-(2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethoxy)ethoxy)ethyl (2-cyanoethyl) diisopropylphosphoramidite, though it appears under several synonyms in scientific literature and commercial catalogs .

Molecular Characteristics

The detailed molecular properties of Spacer-9 CEP are presented in Table 1:

PropertyValue
Chemical FormulaC36H49N2O7P
Molecular Weight652.76 g/mol
CAS Number146668-73-7
Structural ElementTriethylene glycol chain (9 atoms: 6 carbons + 3 oxygens)
AppearanceSolid
Boiling Point672.1±55.0 °C (Predicted)
pKa3.53±0.70 (Predicted)

Table 1: Physical and chemical properties of Spacer-9 CEP

The compound contains a triethylene glycol chain that serves as the spacer component, consisting of 9 atoms in total (6 carbon atoms and 3 oxygen atoms) . This structure gives it unique properties for incorporation into oligonucleotide sequences.

Functional Role in Oligonucleotide Chemistry

Basic Function

The primary function of Spacer-9 CEP is to incorporate a spacer arm into an oligonucleotide during chemical synthesis . This triethylene glycol-based spacer provides a hydrophilic linker that can be incorporated consecutively when longer spacer arms are required . The compound works by introducing non-nucleotide elements into DNA or RNA sequences, allowing researchers to modify the structural and functional properties of these molecules.

Structural Modifications

As a phosphoramidite, Spacer-9 CEP introduces modifications during solid-phase oligonucleotide synthesis. The compound contains a dimethoxytrityl (DMT) protecting group, which allows for controlled coupling during synthesis and can be removed during the detritylation step of the synthesis cycle . This chemical architecture enables precise positioning of the spacer within the oligonucleotide sequence.

Applications in Molecular Biology Research

Hairpin Loop Formation

One of the notable applications of Spacer-9 is forming non-nucleotide bridges in hairpin loops in oligonucleotides . This application is particularly relevant in structural studies of nucleic acids and in the design of specialized oligonucleotide probes. By introducing a flexible non-nucleotide region, researchers can create unique secondary structures that would be difficult to achieve with standard nucleotides alone.

Therapeutic Development Applications

Spacer-9 has been utilized for linking oligonucleotides to epitopes for drug development . This application is crucial in creating conjugated molecules that combine the targeting capability of oligonucleotides with bioactive components. The hydrophilic nature of the triethylene glycol chain makes it suitable for biological applications where water solubility is important.

Hybridization Probe Technology

The compound plays a significant role in solid-phase immobilization of hybridization probes . This application is essential in various diagnostic and analytical methods that rely on nucleic acid detection. The spacer provides necessary distance between the solid support and the hybridizing sequence, reducing steric hindrance and improving hybridization efficiency.

Bifunctional DNA Oligonucleotides

Multiple incorporation of Spacer-9 has been used to form long, flexible linker arms between two domains (double-helix forming and triple-helix forming) of bifunctional DNA oligonucleotides . This application maximizes the binding flexibility of the two domains for their respective targets, enabling complex molecular interactions that would otherwise be sterically constrained.

PNA-DNA Conjugate Formation

Spacer-9 has been utilized in the formation of peptide nucleic acid (PNA)-DNA conjugates for use in site-directed recombination applications . This represents an advanced application where the spacer helps bridge different types of nucleic acid analogs, expanding the toolkit available for genetic engineering.

SupplierProduct NumberPackage SizePrice (USD)Purity
Biosynth CarbosynthFD647940.1 mg$200Not specified
Biosynth CarbosynthFD647940.5 mg$600Not specified
Biosynth CarbosynthFD647941.0 mg$1,100Not specified
American Custom ChemicalsNUC00050825 mg$59595.00%
American Custom ChemicalsNUC0005082250 mg$4,68295.00%
Glen Research10-1909-020.25 gVariableNot specified
Glen Research10-1909-90100 μmolVariableNot specified

Table 2: Commercial availability and pricing of Spacer-9 CEP

ParameterSpecification
Storage TemperatureFreezer storage, -10 to -30°C
Storage ConditionDry
Stability2-3 days (when in solution)
Recommended DiluentAnhydrous Acetonitrile

Table 3: Storage and stability specifications for Spacer-9 CEP

Proper storage is essential as phosphoramidites are sensitive to humidity and can degrade if exposed to moisture. The compound should be stored in a freezer under dry conditions to maintain its reactivity for oligonucleotide synthesis.

Comparative Analysis with Other Spacers

Spacer Varieties

Spacer-9 CEP is part of a family of spacer molecules used in oligonucleotide chemistry. Other common spacers include:

Spacer TypeStructurePrimary Application
Spacer-9 (TEG)Triethylene glycol (9 atoms)Hydrophilic spacer for general applications
Spacer-18 (HEG)Hexaethylene glycolLonger hydrophilic spacer
Spacer C33-carbon chainMimics the 3-carbon spacing between 3' and 5' hydroxyls
Spacer C66-carbon chainHydrophobic spacer
Spacer C1212-carbon chainExtended hydrophobic spacer

Table 4: Comparison of different spacer types used in oligonucleotide synthesis

Selection Criteria

The choice between Spacer-9 and other spacers depends on the specific requirements of the application:

  • Hydrophilic spacers (Spacer-9, Spacer-18) are preferred when the application requires water solubility and compatibility with biological systems .

  • Hydrophobic spacers (C3, C6, C12) are selected when interactions with hydrophobic environments are desired .

  • The length of the spacer is chosen based on the distance required between functional elements of the oligonucleotide .

Recent Research Applications

Molecular Biology Techniques

Recent applications of Spacer-9 in research settings demonstrate its versatility:

  • The compound has been used in the design of hairpin structures for studying DNA dynamics and interactions .

  • It plays a role in creating distance between functional groups in fluorescence-based assays, minimizing quenching effects between fluorophores and oligonucleotides .

  • Spacer-9 has been incorporated into oligonucleotides to alter their conformational properties for specific binding interactions .

Therapeutic Development

In therapeutic contexts, Spacer-9 has contributed to:

  • The development of oligonucleotide-based drugs where the spacer provides necessary distance between targeting and functional components .

  • Creating conjugates that link oligonucleotides to bioactive molecules for targeted delivery .

  • Designing structural elements that enhance the stability and bioavailability of therapeutic oligonucleotides .

Synthesis and Incorporation Methods

Synthesis Protocols

The incorporation of Spacer-9 into oligonucleotides follows standard phosphoramidite chemistry protocols:

  • The compound is dissolved in anhydrous acetonitrile to create a solution suitable for automated DNA synthesizers .

  • During the coupling step of solid-phase synthesis, the Spacer-9 phosphoramidite reacts with the 5' hydroxyl group of the growing oligonucleotide chain .

  • The DMT protecting group is removed during the subsequent detritylation step, allowing for further extension of the oligonucleotide .

Efficiency Considerations

When incorporating Spacer-9 into oligonucleotides, several factors affect efficiency:

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